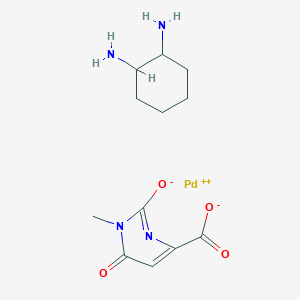

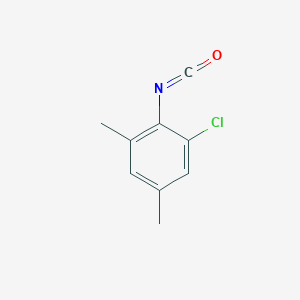

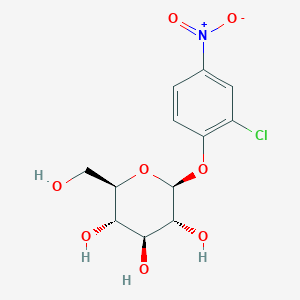

![molecular formula C10H13N3 B053897 N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺 CAS No. 124491-38-9](/img/structure/B53897.png)

N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺

概述

描述

“N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is also known as MDMB-INACA .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of “N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is C15H19N3O3 . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of various synthetic cannabinoids . It is also used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .科学研究应用

合成与有机化学应用

含氮化合物的先进氧化工艺:使用先进氧化工艺 (AOP) 降解含氮危险化合物(包括胺和偶氮染料)一直是一个重要的研究领域。AOP 已被证明可有效矿化这些难降解化合物,从而改善水污染控制的处理方案。Bhat 和 Gogate(2021 年)的综述对降解效率、反应机理以及工艺参数对 AOP 处理含氮化合物有效性的影响进行了深入分析,重点介绍了臭氧和芬顿工艺在这些降解途径中的关键作用 (Bhat & Gogate,2021)。

环境影响和健康问题

肌肉食品中的含氮化合物:综述了肌肉食品中总挥发性碱性氮 (TVB-N) 和三甲胺 (TMA) 对人体健康的影响,重点关注其潜在的形成途径和影响。TVB-N 是肉类新鲜度和质量的标志,它与 TMA 一起与各种非传染性疾病有关,包括动脉粥样硬化和糖尿病。Bekhit 等人(2021 年)的综述讨论了减轻这些含氮化合物对健康影响的干预措施,强调需要对肉制品中 TVB-N 和 TMA 水平达成公认的国际值 (Bekhit 等人,2021)。

催化与工业化学

大豆油作为可再生原料:在可持续化学中,利用大豆油作为生产含氮衍生物的可再生原料备受关注。Biswas 等人(2008 年)回顾了甘油三酯向脂肪胺、酰胺和其他新化合物的转化,重点介绍了这些衍生物在生产表面活性剂和聚合物等材料中的工业意义。这篇综述强调了利用可再生资源进行化学合成的潜力,为绿色化学实践的发展做出了贡献 (Biswas 等人,2008)。

安全和危害

未来方向

属性

IUPAC Name |

N-methyl-1-(1-methylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYKASLVAVERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428715 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

CAS RN |

124491-38-9 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)